4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 915915-78-5
VCID: VC21508864
InChI: InChI=1S/C10H14ClNO4S/c1-15-6-5-12-17(13,14)8-3-4-9(11)10(7-8)16-2/h3-4,7,12H,5-6H2,1-2H3
SMILES: COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Molecular Formula: C10H14ClNO4S
Molecular Weight: 279.74g/mol

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide

CAS No.: 915915-78-5

Cat. No.: VC21508864

Molecular Formula: C10H14ClNO4S

Molecular Weight: 279.74g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide - 915915-78-5

Specification

CAS No. 915915-78-5
Molecular Formula C10H14ClNO4S
Molecular Weight 279.74g/mol
IUPAC Name 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Standard InChI InChI=1S/C10H14ClNO4S/c1-15-6-5-12-17(13,14)8-3-4-9(11)10(7-8)16-2/h3-4,7,12H,5-6H2,1-2H3
Standard InChI Key YCKCNVVORQJLJX-UHFFFAOYSA-N
SMILES COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Canonical SMILES COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC

Introduction

Chemical Properties and Structure

Molecular Structure and Basic Properties

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide has a molecular formula of C₁₀H₁₄ClNO₄S. This structure incorporates several key functional groups that contribute to its chemical behavior, including the sulfonamide group, methoxy substituents, and a chloro group. The presence of these groups affects the compound's electronic distribution, reactivity, and physical properties.

Based on structural analysis and comparison with similar compounds, 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide would be expected to have a molecular weight of approximately 279.74 g/mol, similar to its isomer 3-chloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide . The compound likely exists as a crystalline solid at room temperature, which is characteristic of many sulfonamide derivatives.

Physical and Chemical Characteristics

The physical and chemical properties of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide can be inferred from its structure and comparison with related compounds. As a sulfonamide, it contains a weakly acidic NH group (pKa typically around 10), allowing it to form salts with bases. This property is particularly relevant for pharmaceutical applications, as it affects solubility and bioavailability.

The presence of the methoxy groups contributes to increased lipophilicity and altered hydrogen bonding capabilities compared to unsubstituted sulfonamides. Similarly, the chloro substituent affects the electronic distribution within the molecule, potentially influencing its reactivity, stability, and biological activities.

For related sulfonamide compounds, the following properties have been documented:

PropertyExpected ValueBasis for Estimation
XLogP3-AA~1.3Based on similar compounds
Hydrogen Bond Donor Count1NH of sulfonamide group
Hydrogen Bond Acceptor Count5O atoms and N atom
Rotatable Bond Count6Based on structure
Topological Polar Surface Area~75-85 ŲEstimated from functional groups

These properties collectively influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically follows established routes for substituted benzenesulfonamides. The most common approach involves the reaction of an appropriately substituted benzenesulfonyl chloride with an amine. For this specific compound, this would entail the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 2-methoxyethylamine.

A typical synthetic route might proceed as follows:

  • Preparation of 4-chloro-3-methoxybenzenesulfonyl chloride:

    • Starting from 4-chloro-3-methoxybenzene

    • Sulfonation using chlorosulfonic acid or sulfuric acid/SO₃

    • Conversion to sulfonyl chloride using thionyl chloride or phosphorus pentachloride

  • Reaction with 2-methoxyethylamine:

    • Conducted in the presence of a base (e.g., pyridine, triethylamine, or sodium acetate)

    • Typically performed in water or an organic solvent such as dichloromethane

    • Temperature control is essential to prevent side reactions

  • Purification:

    • Recrystallization from appropriate solvents

    • Column chromatography if necessary

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of sulfonamides is significantly influenced by their structural features. For 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide:

  • The chloro substituent at position 4 affects the electronic distribution within the molecule, potentially enhancing binding to specific targets. Chloro substituents can increase lipophilicity and often improve membrane permeability.

  • The methoxy group at position 3 provides additional hydrogen bond acceptor capability and also influences the electronic properties of the aromatic ring. Methoxy groups can enhance interactions with specific binding pockets in target proteins.

  • The 2-methoxyethyl group attached to the sulfonamide nitrogen provides conformational flexibility and additional points for hydrogen bonding, potentially enhancing selectivity for specific targets.

Comparison with structurally related compounds reveals how these modifications affect activity. For instance, replacing the methoxy group with a trifluoromethyl group, as in 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide, significantly alters the electronic properties and lipophilicity of the molecule.

Research Applications

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide has potential applications in several research areas:

  • Medicinal Chemistry: As a potential lead compound for the development of new therapeutic agents targeting various diseases, particularly those where sulfonamides have shown efficacy.

  • Chemical Biology: As a tool compound for studying biological processes, particularly those involving sulfonamide-sensitive enzymes.

  • Synthetic Chemistry: As a building block for more complex molecules, leveraging the reactivity of the sulfonamide group and the substitution pattern on the benzene ring.

  • Material Science: As a component in specialized materials, where the specific electronic and structural properties conferred by the substituents might be advantageous.

Comparison with Related Compounds

Structural Analogs

To better understand the potential properties and activities of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide, it is valuable to compare it with structurally related compounds. Table 1 provides a detailed comparison.

Table 1: Comparison of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Impact on Activity
4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamideC₁₀H₁₄ClNO₄S~279.74*Reference compoundBaseline for comparison
3-chloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamideC₁₀H₁₄ClNO₄S279.74 Positions of chloro and methoxy groups are switchedDifferent electronic distribution, altered binding properties
4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamideC₁₀H₁₁ClF₃NO₃S317.71CF₃ group instead of methoxy at position 3Increased lipophilicity, stronger electron-withdrawing effect
3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamideC₉H₁₃ClN₂O₃S264.73Amino group instead of methoxy at position 3Additional H-bond donor, different electronic properties
4-chloro-N-(thiazol-2-yl)benzenesulfonamideC₉H₇ClN₂O₂S₂274.71 Thiazol-2-yl instead of 2-methoxyethyl on NRestricted conformational flexibility, additional aromatic interactions

*Estimated based on molecular formula and comparison with isomer.

Effects of Structural Modifications

The positional isomerism between 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide and 3-chloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide illustrates how subtle structural changes can potentially impact biological activity. While these compounds have identical molecular formulas and weights, the different arrangement of substituents alters the electronic distribution and three-dimensional shape of the molecules, potentially affecting their interaction with biological targets.

Similarly, the replacement of the methoxy group with a trifluoromethyl group in 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide changes both the electronic properties and the lipophilicity of the molecule. The trifluoromethyl group is strongly electron-withdrawing, whereas the methoxy group is electron-donating, leading to significantly different reactivity patterns.

The substitution of the methoxy group with an amino group, as in 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide, introduces an additional hydrogen bond donor into the molecule. This modification can enhance interactions with specific targets that have complementary hydrogen bond acceptors.

Analytical Methods for Characterization

Spectroscopic Techniques

Various spectroscopic techniques are essential for the characterization and quality control of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. For this compound, key diagnostic signals in ¹H NMR would include the aromatic protons (expected at 7.0-8.0 ppm), the sulfonamide NH (7.5-8.5 ppm), and the methoxy and methoxyethyl protons (3.0-4.0 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, with characteristic absorptions for the sulfonamide group (S=O stretching at 1150-1350 cm⁻¹), NH stretching (3250-3300 cm⁻¹), and C-O stretching for the methoxy groups (1050-1150 cm⁻¹).

  • Mass Spectrometry: This technique determines the molecular weight and fragmentation pattern. Typical fragmentations might include the loss of SO₂, cleavage of the N-(2-methoxyethyl) group, and fragmentations of the aromatic ring.

  • UV-Visible Spectroscopy: The compound would exhibit characteristic absorption bands due to the aromatic ring and the substituents, providing information about the electronic transitions within the molecule.

Chromatographic Methods

Chromatographic techniques are valuable for both analytical and preparative purposes:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantification, purity assessment, and preparative isolation of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide. Reversed-phase HPLC with UV detection is particularly suitable, given the UV-absorbing properties of the aromatic ring.

  • Thin-Layer Chromatography (TLC): TLC provides a rapid means of monitoring reactions and assessing purity. For similar sulfonamide compounds, TLC has been performed using n-hexane:ethyl acetate (8:2) as the mobile phase, with visualization methods such as UV light or specific staining reagents .

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS can provide both separation and structural information in a single analysis.

X-ray Crystallography

X-ray crystallography, when applicable, provides definitive structural information, including bond lengths, bond angles, and three-dimensional arrangement. This technique is particularly valuable for confirming the positional isomerism between 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide and its isomers.

Future Research Directions

Exploration of Biological Activities

Given the diverse biological activities of sulfonamides, several research directions for 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide merit investigation:

  • Antimicrobial Activity: Systematic evaluation against various bacterial strains, particularly those showing resistance to conventional antibiotics, could identify potential new antimicrobial applications.

  • Enzyme Inhibition Studies: Screening against various enzymes, particularly carbonic anhydrases, could reveal selective inhibition profiles with therapeutic potential.

  • Antiproliferative Activity: Assessment against cancer cell lines could identify anticancer potential, particularly given the documented activity of related sulfonamides.

  • Anti-inflammatory Properties: Evaluation in inflammation models could reveal anti-inflammatory activity through various mechanisms, including cyclooxygenase inhibition.

Structural Modifications for Enhanced Properties

Building on the structure-activity relationships observed for sulfonamides, several structural modifications could be explored:

  • Variation of Ring Substituents: Systematic modification of the substituents on the benzene ring, including their position, nature, and number, could optimize activity for specific targets.

  • Modification of the N-Substituent: Variations in the alkyl chain length, branching, and terminal functional groups could enhance binding to specific biological targets.

  • Incorporation into Larger Molecular Scaffolds: Integration of the sulfonamide moiety into more complex structures might yield compounds with enhanced selectivity and potency.

Development of Improved Synthetic Methods

Advances in synthetic methodology could facilitate the preparation of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide and related compounds:

  • Green Chemistry Approaches: Development of environmentally friendly synthetic routes, including solvent-free methods or the use of benign solvents and reagents, would align with sustainable chemistry principles.

  • Regioselective Methods: Enhanced approaches for introducing substituents at specific positions on the benzene ring would facilitate the preparation of this and related compounds.

  • Catalytic Methods: Exploration of catalytic approaches for key transformation steps could improve efficiency and selectivity.

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